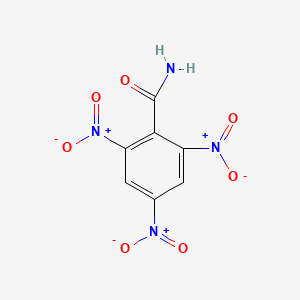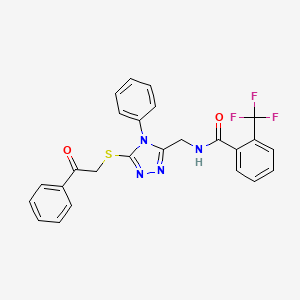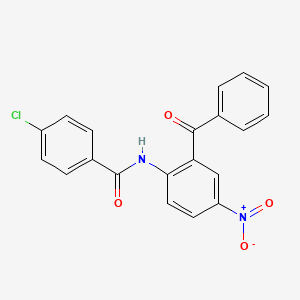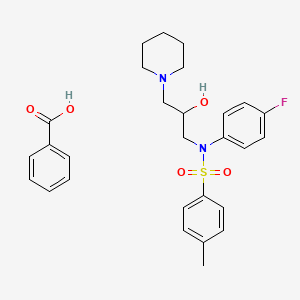
1-(3-methylbutyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbutyl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as 3-MBP, is a chemical compound that belongs to the pyrrole-2,5-dione family. This compound has been widely studied for its potential use in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including those structurally related to 1-(3-methylbutyl)-2,5-dihydro-1H-pyrrole-2,5-dione, have been synthesized and found to be effective as corrosion inhibitors for carbon steel in hydrochloric acid medium. The effectiveness of these compounds as inhibitors increases with concentration, showcasing their potential in protecting industrial materials from corrosive environments. The adsorption mechanism on carbon steel surfaces is primarily controlled by chemisorption, based on thermodynamic data and XPS analysis (Zarrouk et al., 2015).
Glycolic Acid Oxidase Inhibition
Studies on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have shown significant inhibition of glycolic acid oxidase (GAO), an enzyme involved in oxalate production. These inhibitors are particularly potent when they possess large lipophilic substituents, indicating their potential utility in managing conditions like hyperoxaluria by reducing urinary oxalate levels (Rooney et al., 1983).
Polymer Synthesis
1H-pyrrole-2,5-dione and its derivatives have been utilized in the synthesis of polymers with various applications. For instance, polymers containing 1-methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole units have been developed, displaying novel properties suitable for advanced material applications. The process involves the polymerization of these units with alkyldihalides, leading to the formation of new polymers with distinct structural characteristics and physical properties (Mallakpour et al., 1998).
Antioxidant Activity
Research into Mannich bases of 1H-pyrrole-2,5-dione derivatives has unveiled their potential antioxidant activities. An example is the study on 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, which demonstrated significant antioxidant effects through a comprehensive vibrational analysis comparing experimental and computed spectra. These findings suggest the importance of such compounds in developing antioxidant agents (Boobalan et al., 2014).
Photoluminescent Materials
The development of photoluminescent polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units demonstrates another application of 1H-pyrrole-2,5-dione derivatives. These materials exhibit strong fluorescence and enhanced photochemical stability, making them suitable for electronic applications due to their good solubility, processability, and distinctive optical properties (Zhang & Tieke, 2008).
Propriétés
IUPAC Name |
1-(3-methylbutyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)5-6-10-8(11)3-4-9(10)12/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWTWIVDYGMTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbutyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2933935.png)
![N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B2933936.png)
![6-methyl-4-oxo-N-(3-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2933937.png)

![[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2933940.png)





![2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2933954.png)
![3-[(3S)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2933956.png)
